3-Methylbenzo[d]isoxazol-6-amine
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Overview
Description
3-Methylbenzo[d]isoxazol-6-amine is a heterocyclic compound with the molecular formula C₈H₈N₂O. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[d]isoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . These reactions are often catalyzed by metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzo[d]isoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3-Methylbenzo[d]isoxazol-6-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylbenzo[d]isoxazol-6-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3-methyl-1,2-benzisoxazole
- 5-bromo-2-ethoxy-N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)benzenesulfonamide
Uniqueness
3-Methylbenzo[d]isoxazol-6-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further study and application .
Properties
IUPAC Name |
3-methyl-1,2-benzoxazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBVLJLZOALRFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434052 |
Source
|
Record name | 3-methylbenzo[d]isoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157640-14-7 |
Source
|
Record name | 3-methylbenzo[d]isoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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